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molecular formula C7H12O2 B165962 Cyclohexanecarboxylic acid CAS No. 98-89-5

Cyclohexanecarboxylic acid

Cat. No. B165962
M. Wt: 128.17 g/mol
InChI Key: NZNMSOFKMUBTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728171B2

Procedure details

A mixture of 103.0 mmol 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, 38.9 mmol cyclo-hexanecarboxylic acid and 173 μL tributylamine (0.71 mmol=0.005 eq. relative to the sum of both acids) was warmed to 50° C. 12.4 mL (170.3 mmol=1.2 Eq. relative to the sum of both acids) of thionyl chloride was added during 16 minutes at a temperature of 44-51° C. (reaction is endothermic, vigorous gas evolution) and the reaction mixture was kept at 53-55° C. After 15 minutes the reaction was complete (0.08% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and no 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride). After removing volatile components in vacuo (60° C. bath, 2.7-1.9 mbar followed by 120° C. bath, 8.8-13 mbar) 24.86 g of the residue was obtained (assay 95.8% 1-(2-ethyl-butyl)-cyclohexanecarbonyl chloride, yield 100%).
Quantity
103 mmol
Type
reactant
Reaction Step One
Quantity
38.9 mmol
Type
reactant
Reaction Step One
Quantity
173 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:14][CH3:15])[CH2:4][C:5]1([C:11](O)=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:2].C1(C(O)=O)CCCCC1.C(N(CCCC)CCCC)CCC.S(Cl)([Cl:40])=O.C(C(CC)CC1(C(OC(C2(CC(CC)CC)CCCCC2)=O)=O)CCCCC1)C>>[CH2:1]([CH:3]([CH2:14][CH3:15])[CH2:4][C:5]1([C:11]([Cl:40])=[O:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[CH3:2]

Inputs

Step One
Name
Quantity
103 mmol
Type
reactant
Smiles
C(C)C(CC1(CCCCC1)C(=O)O)CC
Name
Quantity
38.9 mmol
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
173 μL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC1(CCCCC1)C(=O)O)CC
Step Four
Name
1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC1(CCCCC1)C(=O)OC(=O)C1(CCCCC1)CC(CC)CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 53-55° C
CUSTOM
Type
CUSTOM
Details
After removing volatile components in vacuo (60° C. bath, 2.7-1.9 mbar followed by 120° C. bath, 8.8-13 mbar) 24.86 g of the residue

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C(CC1(CCCCC1)C(=O)Cl)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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